Isopropylamine Hydroiodide

Übersicht

Beschreibung

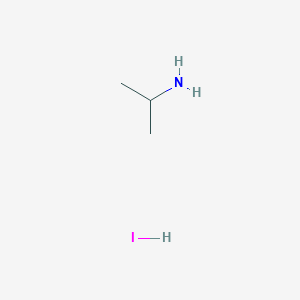

Isopropylamine Hydroiodide is an organoiodine compound with the molecular formula CH6IN. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is a derivative of iodine and isopropylamine, and it has a wide range of applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropylamine Hydroiodide can be synthesized by reacting isopropylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

(CH3)2CHNH2+HI→(CH3)2CHNH3I

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylamine Hydroiodide undergoes various chemical reactions typical of alkyl amines. These include:

Protonation: The compound can be protonated to form a positively charged ammonium ion.

Alkylation: It can react with alkyl halides to form secondary or tertiary amines.

Acylation: It can react with acyl chlorides to form amides.

Condensation with Carbonyls: It can undergo condensation reactions with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions:

Protonation: Hydrochloric acid or sulfuric acid.

Alkylation: Alkyl halides under basic conditions.

Acylation: Acyl chlorides in the presence of a base.

Condensation: Carbonyl compounds under acidic or basic conditions.

Major Products:

Protonation: Isopropylammonium ion.

Alkylation: Secondary or tertiary amines.

Acylation: Amides.

Condensation: Imines or enamines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Isopropylamine Hydroiodide as a Reagent

This compound serves as a reagent in organic synthesis. It is particularly useful for:

- Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the introduction of isopropyl groups into various organic molecules.

- Formation of Amides : It is employed in the synthesis of amides from carboxylic acids and amines.

| Application | Description |

|---|---|

| Alkylation | Introduces isopropyl groups into organic molecules |

| Amide Formation | Synthesizes amides from carboxylic acids |

Pharmaceutical Applications

Role in Drug Development

This compound is significant in pharmaceutical chemistry. Its applications include:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic agents.

- Stabilizing Agent : In some formulations, it acts as a stabilizing agent for active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Anti-inflammatory Drugs

A notable study demonstrated the use of this compound in synthesizing an anti-inflammatory compound through a multi-step reaction involving alkylation and subsequent purification processes. The yield was reported to be over 85%, indicating its efficiency as a reagent.

Agricultural Applications

Use in Agrochemicals

In agriculture, this compound finds its use primarily in the synthesis of agrochemicals:

- Herbicides and Pesticides : It acts as an intermediate in the production of herbicides and pesticides, enhancing their effectiveness.

| Agrochemical Type | Role of this compound |

|---|---|

| Herbicides | Intermediate for synthesis |

| Pesticides | Enhances effectiveness of formulations |

Wirkmechanismus

The mechanism of action of Isopropylamine Hydroiodide involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Isopropylamine: A primary amine with similar reactivity but without the iodine component.

Propylamine: Another primary amine with a slightly different structure and reactivity.

Diisopropylamine: A secondary amine with different steric and electronic properties.

Uniqueness: Isopropylamine Hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in halogen bonding. This makes it particularly useful in specific applications where these properties are advantageous .

Biologische Aktivität

Isopropylamine hydroiodide is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Isopropylamine (CASRN: 75-31-0) is a simple aliphatic amine with the formula . When combined with hydroiodic acid, it forms this compound, which can exhibit different properties compared to its base form.

Toxicity and Safety

Isopropylamine has been studied for its acute toxicity. The estimated lethal dose for humans is approximately 20 g, indicating significant toxicity at high exposures. Acute toxicity tests have shown an LD50 of 68 mg/kg for various mammalian species, with symptoms including respiratory distress and skin irritation upon dermal exposure .

Absorption and Metabolism

Isopropylamine is absorbed through the gut, respiratory tract, and skin. It is metabolized primarily via monoamine oxidases into acetate and ammonia. The half-life in male Wistar rats after intravenous administration is about 2-4 hours, while in dogs it is approximately 2.4 hours .

Effects on Health

Research indicates that inhalation of isopropylamine can lead to respiratory changes in mice, including labored breathing and hypoactivity. Dermal contact can cause severe skin irritation, while ocular exposure results in significant eye irritation . Long-term exposure studies have shown dose-dependent irritation of mucous membranes and degenerative changes in nasal epithelium in rats.

Study on Reproductive Toxicity

Limited data are available regarding the reproductive and teratogenic effects of isopropylamine. However, existing studies suggest potential risks associated with prolonged exposure, necessitating further investigation into its reproductive toxicity .

Occupational Exposure Risks

Occupational exposure to isopropylamine has been linked to temporary visual disturbances and irritation of the nose and throat at concentrations as low as 10-20 ppm. Such findings highlight the importance of safety measures in environments where this compound is prevalent .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Estimated Lethal Dose | 20 g for humans |

| LD50 | 68 mg/kg for various mammals |

| Metabolism | Oxidized to acetate and ammonia |

| Half-life in Rats | 2-4 hours |

| Health Effects | Respiratory distress, skin irritation, eye burns |

Eigenschaften

IUPAC Name |

propan-2-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.HI/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLAEGAAHIIWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-20-4 | |

| Record name | Isopropylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.